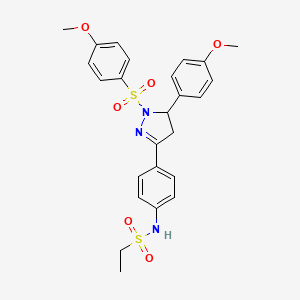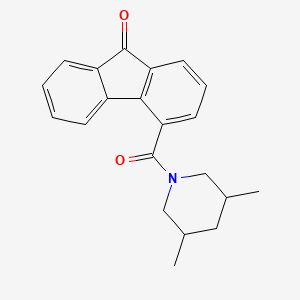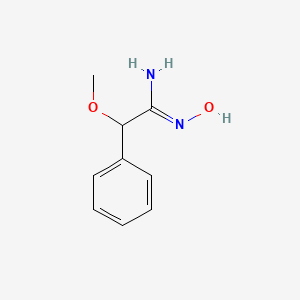![molecular formula C14H20IN3O3 B2874613 Tert-butyl N-[4-(5-iodopyrimidin-2-yl)oxan-4-yl]carbamate CAS No. 2460756-52-7](/img/structure/B2874613.png)
Tert-butyl N-[4-(5-iodopyrimidin-2-yl)oxan-4-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[4-(5-iodopyrimidin-2-yl)oxan-4-yl]carbamate is a chemical compound with the molecular formula C14H20IN3O3 and a molecular weight of 405.24 g/mol . This compound is characterized by the presence of a tert-butyl group, an iodopyrimidine moiety, and an oxane ring, making it a unique and interesting molecule for various scientific applications.
Métodos De Preparación
The synthesis of tert-butyl N-[4-(5-iodopyrimidin-2-yl)oxan-4-yl]carbamate involves several steps, typically starting with the iodination of pyrimidine derivatives. The iodopyrimidine intermediate is then reacted with an oxane derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Tert-butyl N-[4-(5-iodopyrimidin-2-yl)oxan-4-yl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodopyrimidine moiety can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Tert-butyl N-[4-(5-iodopyrimidin-2-yl)oxan-4-yl]carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[4-(5-iodopyrimidin-2-yl)oxan-4-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodopyrimidine moiety can bind to active sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and biological processes .
Comparación Con Compuestos Similares
Tert-butyl N-[4-(5-iodopyrimidin-2-yl)oxan-4-yl]carbamate can be compared with other similar compounds, such as:
Tert-butyl N-[4-(5-bromopyrimidin-2-yl)oxan-4-yl]carbamate: Similar structure but with a bromine atom instead of iodine.
Tert-butyl N-[4-(5-chloropyrimidin-2-yl)oxan-4-yl]carbamate: Similar structure but with a chlorine atom instead of iodine.
Tert-butyl N-[4-(5-fluoropyrimidin-2-yl)oxan-4-yl]carbamate: Similar structure but with a fluorine atom instead of iodine.
The uniqueness of this compound lies in its iodopyrimidine moiety, which imparts distinct chemical and biological properties compared to its halogenated analogs.
Propiedades
IUPAC Name |
tert-butyl N-[4-(5-iodopyrimidin-2-yl)oxan-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20IN3O3/c1-13(2,3)21-12(19)18-14(4-6-20-7-5-14)11-16-8-10(15)9-17-11/h8-9H,4-7H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOEPSVJSOOXCKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCOCC1)C2=NC=C(C=N2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20IN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 6-bromo-2-methyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2874533.png)

![5-Bromo-2-{[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2874537.png)
![3-{[1-(furan-3-carbonyl)pyrrolidin-3-yl]oxy}pyridazine](/img/structure/B2874538.png)
![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 1-methyl-1H-indole-3-carboxylate](/img/structure/B2874539.png)
![N-(3,4-dimethylphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2874540.png)

![3-(methylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2874546.png)
![N-[2-(5-Chloro-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]prop-2-enamide](/img/structure/B2874548.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B2874550.png)

![2-[4-(Trifluoromethyl)phenyl]ethanimidamide hydrochloride](/img/structure/B2874553.png)
